![molecular formula C5H5Cl3Z B1465976 Cyclopentadienylzirconium(IV) trichloride CAS No. 34767-44-7](/img/structure/B1465976.png)
Cyclopentadienylzirconium(IV) trichloride
Overview
Description
Cyclopentadienylzirconium(IV) trichloride is an organozirconium compound with the formula (C5H5)ZrCl3 . It is a moisture-sensitive white solid that adopts a polymeric structure . It has been well studied spectroscopically .
Synthesis Analysis
Cyclopentadienylzirconium(IV) trichloride is prepared by the chlorination of zirconocene dichloride . The complex is insoluble in nonpolar solvents but dissolves in the presence of basic ligands to give adducts .Molecular Structure Analysis
The compound adopts a polymeric structure . It has been well studied spectroscopically .Chemical Reactions Analysis
Cyclopentadienylzirconium(IV) trichloride is used as a catalyst for homo- and copolymerization reactions, catalytic dehydrogenation of cyclooctane, and cross-coupling reaction of aryl fluorides with a phenethyl Grignard reagents .Physical And Chemical Properties Analysis
Cyclopentadienylzirconium(IV) trichloride is a white to light brown powder . It has a molecular weight of 262.68 . It is a moisture-sensitive compound .Scientific Research Applications
Polymerization Catalyst
Cyclopentadienylzirconium(IV) trichloride serves as an effective catalyst in homo- and copolymerization reactions . It facilitates the polymerization of olefins, leading to the production of polyolefins which are crucial in creating various plastic materials.
Catalytic Dehydrogenation
In the field of organic synthesis, this compound is used for the catalytic dehydrogenation of cyclooctane . This process is important for the production of cyclooctene, a precursor to many synthetic rubbers and polymers.
Safety and Hazards
Cyclopentadienylzirconium(IV) trichloride is considered hazardous. It is toxic if inhaled and harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is also classified as a combustible dust . In contact with water, it releases gases which are toxic if inhaled .
Mechanism of Action
Cyclopentadienylzirconium(IV) trichloride, also known as cyclopenta-1,3-diene;zirconium(4+);trichloride, is an organozirconium compound with the formula (C5H5)ZrCl3 . This compound has been well studied spectroscopically and is used as a catalyst in various chemical reactions .
Target of Action
The primary target of Cyclopentadienylzirconium(IV) trichloride is the reactant molecules in the chemical reactions it catalyzes. As a catalyst, it speeds up the reaction rate by lowering the activation energy required for the reaction to occur .
Mode of Action
Cyclopentadienylzirconium(IV) trichloride interacts with its targets by forming temporary bonds with the reactant molecules. This interaction alters the electronic configuration of the reactants, making it easier for them to undergo the desired chemical transformation .
Biochemical Pathways
Cyclopentadienylzirconium(IV) trichloride is involved in several biochemical pathways, including homo- and copolymerization reactions, catalytic dehydrogenation of cyclooctane, and cross-coupling reaction of aryl fluorides with a phenethyl Grignard reagents . The downstream effects of these reactions depend on the specific reactants and products involved.
Pharmacokinetics
Like other organometallic compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and reactivity .
Result of Action
The molecular and cellular effects of Cyclopentadienylzirconium(IV) trichloride’s action are the formation of new chemical products through the reactions it catalyzes . These products can have a wide range of properties and uses, depending on the specific reaction conditions and reactants involved.
Action Environment
The action, efficacy, and stability of Cyclopentadienylzirconium(IV) trichloride can be influenced by various environmental factors. For example, it is a moisture-sensitive white solid , suggesting that it may be less stable and effective in humid conditions. Additionally, its solubility and reactivity can be affected by the presence of basic ligands .
properties
IUPAC Name |
cyclopenta-1,3-diene;zirconium(4+);trichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;+4/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLJKJHBXQNZMW-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Zr+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3Zr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cyclopentadienylzirconium(IV) trichloride interact with N-acylamidine ligands, and what are the structural outcomes?
A1: Cyclopentadienylzirconium(IV) trichloride interacts with N-acylamidine ligands in a coordination complex formation reaction. [] The specific interaction depends on the ligand's structure.
- For ligands with additional binding sites like pyridine nitrogen (as in ligands 1a and 1b in the paper), a five-membered metallacycle is formed. [] One of the pyridine nitrogens and the carbonyl oxygen of the N-acylamidine coordinate to the zirconium center.
- For ligands without these additional sites (like 1c), direct complexation is less favored. Instead, deprotonation of the ligand followed by transmetalation with cyclopentadienylzirconium(IV) trichloride yields a dimeric amidinate complex in the solid state. [] This complex exists in equilibrium with monomeric species in solution.
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